3Z,5Z-tetradecadienoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(3Z,5Z)-tetradeca-3,5-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11- |
InChI Key |
YRUMHTHCEZRHTN-BASFJDSNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C/CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CC=CCC(=O)O |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Microbial Production and Accumulation
The biosynthesis of valuable flavor compounds by microorganisms is a significant area of biotechnological research. Certain yeasts are known to produce a variety of secondary metabolites, and in this context, (3Z,5Z)-tetradecadienoic acid and its derivatives have been identified as key intermediates.
Identification in Yeast Bioconversions (e.g., Pichia guilliermondii, Sporobolomyces odorus)
Research into the production of the flavor compound γ-decalactone from ricinoleic acid has led to the identification of intermediates that shed light on the metabolic pathways in certain yeasts.
During studies on γ-decalactone biosynthesis, the yeast Pichia guilliermondii was observed to transiently accumulate a related compound, 8-hydroxy-3Z,5Z-tetradecadienoic acid. nih.govoup.comresearchgate.net This compound was isolated and its structure confirmed through nuclear magnetic resonance, infrared, ultraviolet, and gas chromatography–mass spectrometry experiments. nih.govoup.comresearchgate.net The identification of this hydroxylated derivative with a cis,cis configuration at the 3 and 5 positions suggests the presence of a (3Z,5Z)-tetradecadienoic acid intermediate within the metabolic machinery of this yeast. researchgate.net
The yeast Sporobolomyces odorus (also known as Sporidiobolus salmonicolor) is another microorganism utilized in the biotechnological production of γ-decalactone. researchgate.net While the direct isolation of (3Z,5Z)-tetradecadienoic acid has not been explicitly detailed, the elucidation of a "3-cis, 5-cis pathway" in Pichia guilliermondii has been discussed in relation to the metabolic pathways present in Sporobolomyces odorus, suggesting a common or similar mechanism for processing fatty acid substrates. researchgate.net
Role as an Intermediate in Secondary Metabolite Biosynthesis (e.g., γ-Decalactone Precursor)
The primary context for the occurrence of (3Z,5Z)-tetradecadienoic acid derivatives in yeasts is the biotransformation of ricinoleic acid into γ-decalactone, a valuable aroma compound with a characteristic peach-like fragrance. This conversion occurs via the peroxisomal β-oxidation pathway.
| Organism | Compound Identified | Role |
|---|---|---|
| Pichia guilliermondii | 8-hydroxy-3Z,5Z-tetradecadienoic acid | Putative intermediate in γ-decalactone biosynthesis |
| Sporobolomyces odorus | Inferred involvement in a "3-cis, 5-cis" pathway | Intermediate in γ-decalactone biosynthesis |
Insect Pheromonal Components
In the kingdom Animalia, (3Z,5Z)-tetradecadienoic acid serves a completely different function, acting as a potent semiochemical, or chemical signal, for communication. Its role as a sex pheromone is critical for the reproductive success of certain insect species.
Identification in Dermestid Beetles (Attagenus elongatulus)
(3Z,5Z)-Tetradecadienoic acid has been identified as a key component of the sex pheromone of the Dermestid beetle, Attagenus elongatulus. nih.gov Through stereospecific synthesis and bioassays, it was confirmed that the pure (Z,Z)-3,5-tetradecadienoic acid is highly attractive to this species. nih.gov This demonstrates the compound's crucial role in the chemical ecology of A. elongatulus, mediating interactions between sexes for the purpose of mating.
Comparative Analysis with Other Tetradecadienoic Acid Isomers (e.g., (3E,5Z)-Tetradecadienoic Acid in Attagenus megatoma)
The specificity of pheromonal communication is often dependent on precise chemical structures, including stereoisomerism. This is clearly illustrated within the Attagenus genus. While A. elongatulus utilizes the (3Z,5Z) isomer, the closely related black carpet beetle, Attagenus megatoma, uses a different isomer, (3E,5Z)-tetradecadienoic acid, as its primary sex attractant. nih.govdocumentsdelivered.com This latter compound is also known as megatomic acid. documentsdelivered.com
The difference between these two pheromones lies in the geometry of the double bond at the C3 position (Z or cis for A. elongatulus versus E or trans for A. megatoma). This subtle structural variation is critical for species recognition and reproductive isolation. The distinct olfactory receptors of each beetle species are tuned to their specific isomer, ensuring that males are attracted to females of their own species and preventing cross-species mating attempts. This comparative example underscores the high degree of stereospecificity inherent in insect chemical communication systems.
| Compound | Isomer Configuration | Organism | Function |
|---|---|---|---|
| (3Z,5Z)-Tetradecadienoic acid | cis,cis | Attagenus elongatulus | Sex pheromone |
| (3E,5Z)-Tetradecadienoic acid | trans,cis | Attagenus megatoma (Black carpet beetle) | Sex pheromone (Megatomic acid) |
Biosynthetic Pathways and Enzymology of 3z,5z Tetradecadienoic Acid and Its Hydroxylated Derivatives
Substrate Utilization and Metabolic Precursors
The biotransformation of certain unsaturated fatty acids serves as a key route for the production of 3Z,5Z-tetradecadienoic acid. A notable precursor in this process is ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), a major component of castor oil. wikipedia.orgyoutube.com The initial steps involve the activation of these fatty acids into their coenzyme A (CoA) esters, a prerequisite for their entry into the β-oxidation pathway.
Another significant precursor is oleic acid, which is directly converted to ricinoleic acid. nih.gov This hydroxylation reaction is a critical upstream event that provides the necessary substrate for subsequent chain shortening. nih.govnih.govresearchgate.net The process demonstrates a high degree of substrate specificity, with the hydroxylating enzyme favoring oleic acid over other fatty acids like stearic and linoleic acids. researchgate.net
Peroxisomal β-Oxidation Pathway Involvement
The degradation of unsaturated fatty acids, including the precursors to this compound, occurs predominantly through the peroxisomal β-oxidation pathway. nih.govnih.gov In mammalian cells, while both mitochondria and peroxisomes are capable of fatty acid oxidation, the peroxisomes are specifically equipped to handle very-long-chain fatty acids and certain unsaturated fatty acids. nih.govresearchgate.net
The peroxisomal β-oxidation cycle involves a series of four core reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage. youtube.com This process systematically shortens the fatty acyl-CoA chain by two carbon units in each cycle, releasing acetyl-CoA. youtube.com For unsaturated fatty acids, this core pathway is supplemented by auxiliary enzymes that handle the double bonds.
Enzymatic Transformations and Key Catalysts
The biosynthesis of this compound is characterized by specific enzymatic transformations that are crucial for the formation of its unique structure.
Role of Dienoyl-CoA Isomerases (e.g., Δ3,5-Δ2,4-Dienol-CoA-Isomerase)
A key enzyme in the β-oxidation of unsaturated fatty acids is dienoyl-CoA isomerase. nih.gov Specifically, Δ3,5-Δ2,4-dienoyl-CoA isomerase is responsible for converting 3,5-dienoyl-CoA intermediates into 2,4-dienoyl-CoA. nih.gov This isomerization is essential for the subsequent steps of the β-oxidation spiral to proceed. The enzyme facilitates the shift of double bonds, ensuring the correct configuration for the hydratase and dehydrogenase enzymes to act upon. nih.govwikipedia.org
Hydroxylation Events and Putative Intermediates
Hydroxylation is a critical modification in the formation of derivatives of this compound. The introduction of a hydroxyl group, as seen in the formation of 8-hydroxy-3Z,5Z-tetradecadienoic acid, represents a significant enzymatic step. This process is initiated by the hydroxylation of oleic acid to form ricinoleic acid, a reaction catalyzed by a specific hydroxylase. nih.govresearchgate.net The resulting hydroxylated fatty acid then undergoes β-oxidation, leading to the formation of hydroxylated intermediates.
Distinction between de novo Biosynthesis and Biotransformation Mechanisms
The formation of this compound is primarily a result of biotransformation rather than de novo synthesis. De novo synthesis refers to the creation of complex molecules from simple precursors, a process that can be distinguished from pathways that modify existing larger molecules. nih.gov In this case, the pathway utilizes pre-existing fatty acids like oleic and ricinoleic acid and modifies them through a series of enzymatic reactions, including hydroxylation and chain shortening via β-oxidation. wikipedia.orgnih.gov
Genetic Regulation of Biosynthetic Pathways
The regulation of the biosynthetic pathways leading to this compound is intrinsically linked to the genetic control of the enzymes involved in peroxisomal β-oxidation and fatty acid metabolism. The expression of genes encoding these enzymes is tightly controlled to meet the cell's metabolic needs.
In plants, the initiation of de novo fatty acid synthesis is regulated by the heteromeric acetyl-CoA carboxylase (hetACCase). nih.gov The activity of this enzyme complex is modulated by regulatory proteins that influence its distribution and function. nih.gov While this relates to the initial stages of fatty acid synthesis, the subsequent modifications leading to this compound are governed by the expression of specific hydroxylases and the enzymes of the peroxisomal β-oxidation pathway.
Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, play a crucial role in regulating peroxisomal β-oxidation in mammals. nih.gov Activation of PPARα by various ligands leads to an increase in the number of peroxisomes and the expression of genes containing peroxisome proliferator response elements (PPREs). nih.gov This transcriptional control ensures a coordinated response to changes in fatty acid levels, thereby influencing the production of metabolites like this compound.
Chemical Synthesis and Stereoselective Methodologies for 3z,5z Tetradecadienoic Acid
Total Synthesis Approaches
The total synthesis of (3Z,5Z)-tetradecadienoic acid is typically approached in a convergent manner, where different fragments of the molecule are synthesized separately and then joined together. A common strategy involves the construction of a C14 carbon skeleton with the required unsaturation pattern, followed by the introduction or modification of the carboxylic acid functionality.
A representative retrosynthetic analysis might disconnect the molecule at the C4-C5 double bond or the C6-C7 single bond. This leads to key intermediates such as a terminal alkyne and a vinyl or alkynyl halide, which can be coupled together. Subsequent stereoselective reduction of the resulting diyne intermediate is a crucial step to establish the Z,Z-diene system. Finally, oxidation of a terminal alcohol or aldehyde group can furnish the desired carboxylic acid.
The assembly of the carbon backbone often employs coupling reactions to form new carbon-carbon bonds, while the stereochemistry of the double bonds is carefully controlled through the choice of reduction or olefination methods.
Key Synthetic Transformations
The construction of (3Z,5Z)-tetradecadienoic acid relies on a toolbox of key synthetic reactions that allow for the efficient and stereocontrolled assembly of the target molecule.
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes, which are excellent precursors for Z,Z-dienes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt, typically CuBr or CuCl, and an amine base. rsc.orgwikipedia.org
The reaction mechanism proceeds through the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne. wikipedia.orgalfa-chemistry.com This method is highly selective for the cross-coupling product, minimizing the formation of symmetrical homocoupled diynes. wikipedia.org
In a potential synthesis of a (3Z,5Z)-tetradecadienoic acid precursor, a suitable terminal alkyne could be coupled with a 1-bromoalkyne to construct the C14 backbone with the necessary unsaturation. For instance, 1-nonyne (B165147) could be coupled with 1-bromo-1-pentyne, or similar fragments that can be further elaborated.
Table 1: Representative Cadiot-Chodkiewicz Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| Terminal Alkyne | 1-Haloalkyne | Cu(I) salt, Amine | Methanol, THF, etc. | 1,3-Diyne |
The stereoselective reduction of the 1,3-diyne intermediate is a critical step to install the Z,Z-diene geometry. The choice of reducing agent is paramount for achieving high stereoselectivity.
One common method for the syn-hydrogenation of alkynes to Z-alkenes is the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). youtube.comthieme-connect.de This heterogeneous catalyst allows for the addition of hydrogen to the same face of the alkyne, resulting in the cis-alkene. youtube.comopenochem.org The reaction is typically stopped after the addition of one equivalent of hydrogen to prevent over-reduction to the alkane. thieme-connect.de
Alternatively, hydroboration of the diyne with dialkylboranes, such as dicyclohexylborane (B74569) or disiamylborane, followed by protonolysis of the resulting vinylboranes with a carboxylic acid (e.g., acetic acid) also yields the Z,Z-diene. The bulky nature of the borane (B79455) reagents directs the syn-addition of boron and hydrogen across the triple bonds.
Lithium aluminum hydride (LiAlH₄) can also be used for the reduction of propargylic alcohols to E-alkenols. While not directly producing Z-alkenes from simple alkynes, its application in specific contexts of a synthetic route can be relevant.
Table 2: Comparison of Stereoselective Alkyne Reduction Methods
| Reagent/Catalyst | Stereochemical Outcome | Key Features |
| H₂, Lindlar's Catalyst | Z-alkene (cis) | Heterogeneous catalysis, requires careful monitoring to avoid over-reduction. youtube.comthieme-connect.de |
| Dialkylboranes then Acetic Acid | Z-alkene (cis) | Homogeneous reaction, generally high stereoselectivity. |
| Na in NH₃ (l) | E-alkene (trans) | Dissolving metal reduction, provides the trans-isomer. youtube.comopenochem.org |
The final step in the synthesis of (3Z,5Z)-tetradecadienoic acid often involves the oxidation of a primary alcohol to a carboxylic acid. The Jones oxidation is a classic and effective method for this transformation. organic-chemistry.orgwikipedia.org The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
This oxidation is typically rapid and high-yielding. wikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester from the alcohol, which then undergoes elimination to form the carbonyl compound. In the case of primary alcohols, the initially formed aldehyde is further oxidized to the carboxylic acid. organic-chemistry.orgwikipedia.org While effective, the carcinogenic nature of chromium(VI) compounds has led to the development of alternative, milder oxidizing agents. wikipedia.org
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction can be employed to form α,β-unsaturated systems. While not the most direct route to a Z,Z-diene, it can be a part of a synthetic strategy to build up the carbon skeleton and introduce unsaturation. For instance, a Knoevenagel condensation could be used to create a conjugated enone, which could then be further modified. wikipedia.org Subsequent isomerization steps might be necessary to achieve the desired Z,Z-geometry, although controlling this can be challenging.
Control of Stereochemistry and Diene Geometry (Z,Z vs. E,Z isomers)
The control of stereochemistry is the most critical aspect of the synthesis of (3Z,5Z)-tetradecadienoic acid. The formation of the desired Z,Z isomer in high purity is essential, as other isomers such as the E,Z or E,E isomers would have different physical and biological properties.
The primary method for establishing the Z,Z geometry is through the stereoselective reduction of a 1,3-diyne precursor, as discussed in section 4.2.2. The use of poisoned catalysts like Lindlar's catalyst or hydroboration-protonolysis are the most reliable ways to ensure the formation of the cis-double bonds. youtube.comthieme-connect.de
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to construct dienes with defined stereochemistry by coupling pre-functionalized alkenyl partners. nih.gov For example, a Z-vinylborane could be coupled with a Z-vinyl halide.
It is crucial to choose synthetic methods that are known to proceed with high stereoselectivity to avoid the formation of difficult-to-separate isomeric mixtures. The stereochemical purity of the final product is often confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC).
Biological Function and Ecological Role of 3z,5z Tetradecadienoic Acid
Interspecific Chemical Communication (Pheromonal Activity)
While the primary identified role of 3Z,5Z-tetradecadienoic acid is as a species-specific sex attractant, the potential for interspecific communication, or communication between different species, exists within the Attagenus genus. The closely related species, the black carpet beetle (Attagenus megatoma), utilizes a geometric isomer, (3E,5Z)-tetradecadienoic acid, also known as megatomic acid, as its primary sex attractant. nih.govrsc.org This structural similarity raises the possibility of cross-attraction or inhibition between these species, a common phenomenon in insect chemical ecology.
Research into the chemical ecology of dermestid beetles, the family to which Attagenus belongs, has shown that interspecific pheromone attraction can occur. This suggests that the chemical signals, while often highly specific, can sometimes elicit responses in closely related species, potentially leading to reproductive interference or competition. However, specific studies detailing the interspecific effects of pure this compound on other Attagenus species or other insect families are not extensively documented in currently available scientific literature.
Intraspecific Chemical Communication (Pheromonal Activity)
The most well-documented biological function of this compound is its role as the primary sex pheromone for the brown carpet beetle, Attagenus elongatulus. Pheromones are chemical signals released by an organism that influence the behavior or physiology of others of the same species. In this context, the female Attagenus elongatulus releases this compound to attract males for mating, a critical step in the reproductive cycle of the species.
The identification of this compound as a sex attractant has been pivotal in understanding the chemical ecology of this pest insect. Synthetic versions of the pheromone are utilized in trapping and monitoring programs for Attagenus elongatulus, demonstrating its potent attractive properties within the species.
| Pheromonal Activity of Tetradecadienoic Acid Isomers | |
| Compound | Species |
| (3Z,5Z)-tetradecadienoic acid | Attagenus elongatulus (Brown Carpet Beetle) |
| (3E,5Z)-tetradecadienoic acid (Megatomic Acid) | Attagenus megatoma (Black Carpet Beetle) |
Role in Microbial Metabolism beyond Lactone Production
Long-chain fatty acids, including dienoic acids like this compound, are fundamental components of cellular structures and serve as energy sources for a wide array of microorganisms. While specific studies on the microbial metabolism of this compound are not abundant, the general principles of fatty acid metabolism in bacteria and fungi provide a framework for its likely role.
Microorganisms possess diverse enzymatic machinery to break down fatty acids through processes like β-oxidation to generate acetyl-CoA, which then enters central metabolic pathways for energy production or biosynthesis of other essential molecules. nih.gov The presence of double bonds in unsaturated fatty acids like this compound requires additional enzymatic steps for their complete degradation.
Furthermore, microbes can transform fatty acids into a variety of other valuable compounds. For instance, engineered microbial systems have demonstrated the capacity to convert unsaturated fatty acids into various plant oxylipins, which are oxygenated unsaturated carboxylic acids. nih.gov This highlights the potential for microorganisms to modify the structure of this compound into other biologically active molecules. The microbial production of lipids and their derivatives is a significant area of biotechnological research, with applications ranging from biofuels to specialty chemicals. elsevierpure.commdpi.com
Impact on Target Organism Behavior and Physiology (e.g., Electroantennographic Response)
The perception of pheromones by insects occurs through specialized olfactory receptor neurons located on their antennae. The electroantennogram (EAG) is a technique used to measure the electrical response of these neurons to volatile compounds, providing a direct measure of an insect's antennal sensitivity to a particular chemical.
Research on other beetle species has demonstrated the high specificity and sensitivity of their antennal receptors to pheromones and other semiochemicals. olfacts.nluliege.bemdpi.comresearchgate.net For example, a positive electrophysiological response has been recorded for the isomeric megatomic acid in the black carpet beetle. rsc.org It is highly probable that the antennae of male Attagenus elongatulus possess olfactory receptors specifically tuned to the molecular structure of this compound, enabling them to detect minute quantities of the pheromone released by females.
Advanced Analytical and Spectroscopic Characterization Techniques for 3z,5z Tetradecadienoic Acid
Chromatographic Separations
Chromatographic techniques are indispensable for the isolation and purification of (3Z,5Z)-tetradecadienoic acid from various sample types.
Gas Chromatography (GC): Gas chromatography is a powerful tool for separating volatile and thermally stable compounds. For the analysis of fatty acids like (3Z,5Z)-tetradecadienoic acid, they are often converted to more volatile esters, such as methyl esters, prior to GC analysis. This derivatization process enhances their thermal stability and improves chromatographic resolution.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography offers a versatile approach for the separation of fatty acids in their free form or as derivatives. oup.com HPLC is particularly useful for analyzing less volatile or thermally labile compounds. In the study of fatty acid metabolism, HPLC equipped with a photodiode array detector has been utilized for the analysis and purification of related hydroxy fatty acids. oup.com For instance, in the bioconversion of ricinoleic acid, HPLC was instrumental in the purification of intermediates. oup.com
Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and analysis of (3Z,5Z)-tetradecadienoic acid, providing valuable information about its molecular weight and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry is a widely used method for the identification of fatty acids in complex mixtures. oup.com In GC-MS analysis, the separated components from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries or by interpreting the fragmentation data. For example, the structural elucidation of 8-hydroxy-3Z,5Z-tetradecadienoic acid, a related compound, was supported by GC-MS experiments. oup.com
The analysis of metabolic pathways, such as the biosynthesis of γ-decalactone from ricinoleic acid, has benefited from GC-MS to identify key intermediates. oup.com
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules, including the precise determination of stereochemistry in compounds like (3Z,5Z)-tetradecadienoic acid.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of (3Z,5Z)-tetradecadienoic acid, the signals in the olefinic region of the ¹H NMR spectrum are critical for confirming the Z,Z configuration of the conjugated diene system. oup.com The coupling constants between the olefinic protons are particularly informative; for a Z,Z configuration, the coupling constants (J-values) between adjacent protons on the double bonds are typically around 11 Hz. oup.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in (3Z,5Z)-tetradecadienoic acid gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carboxylic acid, sp² hybridized carbons of the double bonds, and sp³ hybridized carbons of the alkyl chain).
Table 1: Representative ¹H and ¹³C NMR Data for a Related Hydroxy Derivative, 8-hydroxy-3Z,5Z-tetradecadienoic acid
| Atom | ¹H NMR (ppm, J in Hz) | ¹³C NMR (ppm) |
|---|---|---|
| 2 | 3.27 (d, J=7.2) | 32.8 |
| 3 | 5.63 (m, J=11.0, 7.2) | 122.3 |
| 4 | 6.34 (m, J=11.0, 10.6) | 126.6 |
| 5 | 6.45 (m, J=11.0, 10.6) | 125.4 |
| 6 | 5.65 (m, J=11.0, 6.9) | 129.7 |
| 7 | 2.37 (t, J=6.9) | 35.5 |
| 8 | 3.69 (t, J=6.9) | 71.6 |
| 9 | 1.47 (m) | 36.9 |
| 10-13 | 1.46 (m) | 22.6, 25.6, 29.3, 31.8 |
| 14 | 0.88 (m) | 14.1 |
| COOH | - | 177.1 |
Data obtained in CDCl₃. oup.com
Infrared and Ultraviolet Spectroscopy for Diene System Characterization
Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information that is particularly useful for characterizing the conjugated diene system of (3Z,5Z)-tetradecadienoic acid.
Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (3Z,5Z)-tetradecadienoic acid, the IR spectrum would show a characteristic absorption band for the carboxylic acid O-H stretch (broad, around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹). The presence and configuration of the conjugated diene system can also be inferred from the IR spectrum. The absence of a strong band around 950-990 cm⁻¹, which is characteristic of E,Z or E,E conjugated diene systems, can support the assignment of a Z,Z configuration. oup.com
Ultraviolet Spectroscopy: UV spectroscopy is highly sensitive to the presence of conjugated systems. The conjugated diene in (3Z,5Z)-tetradecadienoic acid will exhibit a characteristic maximum absorption (λmax) in the UV region. For instance, the related 8-hydroxy-3Z,5Z-tetradecadienoic acid shows a λmax at 232 nm. oup.com This information is valuable for confirming the presence of the conjugated diene and can be used for quantitative analysis.
Electrophysiological Assays in Chemical Ecology
In the field of chemical ecology, electrophysiological assays are employed to study the perception of semiochemicals, including fatty acid derivatives, by insects.
Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. As compounds elute from the GC column, they are split into two streams. One stream goes to a standard GC detector (like a flame ionization detector), while the other is passed over an insect antenna. If a compound elicits an olfactory response in the antenna, a recordable electrical potential is generated. GC-EAD is instrumental in identifying the specific components of a complex mixture that are biologically active. For example, while not specifically documented for (3Z,5Z)-tetradecadienoic acid itself, this technique is crucial in the study of insect pheromones, some of which are structurally related fatty acid derivatives like (3E,5Z)-tetradecadienoic acid (megatomoic acid). ebi.ac.uk
Perspectives and Future Research Avenues
Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of (3Z,5Z)-tetradecadienoic acid is not entirely understood. While general fatty acid synthesis is well-documented, the specific enzymes responsible for the creation of the conjugated double bonds at the third and fifth positions in the (Z,Z) configuration remain to be fully characterized. Future research should focus on identifying and characterizing these novel desaturases and isomerases. Understanding the regulatory networks that control the expression of these enzymes will be crucial for manipulating the production of this specific fatty acid. Investigating the genetic and environmental factors that influence the activity of these pathways will provide a more complete picture of its natural production.
Metabolic Engineering for Enhanced Bioproduction in Industrial Microorganisms
The production of (3Z,5Z)-tetradecadienoic acid through traditional chemical synthesis can be complex and costly. Metabolic engineering of industrial microorganisms, such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica, presents a promising alternative for sustainable and cost-effective bioproduction.
Researchers can leverage existing knowledge of fatty acid metabolism in these organisms to enhance the production of this specific compound. Strategies may include:
Overexpression of key biosynthetic genes: Introducing and overexpressing the genes encoding the specific desaturases and elongases required for the synthesis of (3Z,5Z)-tetradecadienoic acid.
Blocking competing pathways: Deleting or down-regulating genes involved in pathways that divert precursors away from the desired product.
Optimization of fermentation conditions: Fine-tuning factors such as nutrient availability, temperature, and pH to maximize yield.
The development of robust microbial cell factories for (3Z,5Z)-tetradecadienoic acid production could have significant industrial applications, particularly in the synthesis of pheromones for pest control.
Development of Novel Synthetic Routes with Improved Efficiency and Stereoselectivity
While bioproduction holds promise, chemical synthesis remains a vital tool for producing (3Z,5Z)-tetradecadienoic acid, especially for research purposes. Future efforts in this area should focus on developing novel synthetic routes that offer improved efficiency and, crucially, high stereoselectivity. The biological activity of pheromones is often highly dependent on their specific stereochemistry.
Recent advances in organic synthesis, such as the use of organometallic catalysis and enzymatic reactions, could be applied to the synthesis of (3Z,5Z)-tetradecadienoic acid. The goal is to develop methods that are not only high-yielding but also environmentally friendly, minimizing the use of hazardous reagents and solvents.
Investigation of Broader Biological Roles and Ecological Interactions
Currently, the primary known biological role of (3Z,5Z)-tetradecadienoic acid is as a sex pheromone for certain insect species, such as Attagenus elongatulus. However, it is likely that this compound has other, as-yet-undiscovered biological functions.
As a conjugated fatty acid, it may play a role in a variety of physiological processes. Research indicates that some conjugated fatty acids possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Future studies should investigate whether (3Z,5Z)-tetradecadienoic acid exhibits similar activities.
Furthermore, its role in ecological interactions beyond insect communication warrants investigation. Fatty acids are fundamental components of food webs, and their presence and composition can have cascading effects on ecosystems. Research into the distribution and function of (3Z,5Z)-tetradecadienoic acid in different environments could reveal its broader ecological significance.
Application in Integrated Pest Management Strategies based on Pheromone Research
The most immediate and practical application of research on (3Z,5Z)-tetradecadienoic acid is in the development of integrated pest management (IPM) strategies. As a potent sex attractant, it can be used to:
Monitor pest populations: Pheromone-baited traps can be used to detect the presence and abundance of specific pests, allowing for timely and targeted control measures.
Mating disruption: Releasing large quantities of the synthetic pheromone into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing the pest population over time.
The use of pheromones in IPM is an environmentally friendly alternative to broad-spectrum pesticides, as it is species-specific and non-toxic to other organisms. Future research should focus on optimizing the formulation and delivery of (3Z,5Z)-tetradecadienoic acid for maximum efficacy in various agricultural and urban settings. The high cost of synthetic pheromones can be a barrier to their widespread adoption, making the development of cost-effective production methods, as discussed in section 7.2, particularly important.
Q & A
Basic: What analytical techniques are most reliable for identifying and quantifying 3Z,5Z-tetradecadienoic acid in complex biological matrices?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize derivatization protocols (e.g., methyl ester formation) to enhance volatility. Validate with internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC) to resolve stereochemistry. Compare chemical shifts with synthetic standards for confirmation .
- Liquid Chromatography (LC-MS/MS): Employ reverse-phase columns with tandem mass spectrometry for high sensitivity in lipid-rich samples. Calibrate using isotopic dilution .
- Validation: Include recovery rates (80–120%), limit of detection (LOD < 0.1 ng/mL), and inter-day precision (CV < 15%) in reporting .
Advanced: How can contradictions in reported bioactivity profiles of this compound across in vitro models be resolved?
Methodological Answer:
- Comparative Meta-Analysis: Systematically categorize studies by cell type (e.g., macrophages vs. epithelial cells), dosing regimens, and assay endpoints. Use funnel plots to assess publication bias .
- Mechanistic Deconvolution: Perform RNA-seq or phosphoproteomics to identify pathway-specific discrepancies. Cross-validate with knockout models (e.g., COX-2 null cells) .
- Limitation Mitigation: Control for batch effects (e.g., serum lot variability) and standardize viability assays (MTT vs. ATP-based) .
Basic: What experimental protocols ensure high stereochemical purity in synthesizing this compound?
Methodological Answer:
- Wittig Reaction Optimization: Use cis-selective ylides and low temperatures (−78°C) to minimize double-bond isomerization. Monitor by FT-IR for intermediate stability .
- Chromatographic Purification: Employ silver nitrate-impregnated silica gel columns to separate geometric isomers. Validate purity via chiral HPLC (>98% enantiomeric excess) .
- Crystallization: Recrystallize in hexane/ethyl acetate (9:1) to remove diastereomers. Confirm crystal structure via X-ray diffraction .
Advanced: Which computational models best predict this compound’s interactions with lipid bilayers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use all-atom force fields (e.g., CHARMM36) to model insertion kinetics. Simulate >200 ns trajectories to assess membrane perturbation .
- Quantitative Structure-Activity Relationship (QSAR): Train models on logP, polar surface area, and dipole moment data to predict permeability coefficients .
- Free Energy Calculations: Apply umbrella sampling to determine ΔG of translocation across bilayers. Compare with experimental permeability assays (e.g., PAMPA) .
Basic: How should controlled experiments assess oxidative stability of this compound under physiological conditions?
Methodological Answer:
- Accelerated Oxidation: Incubate at 37°C with Fe²⁺/H₂O₂ (Fenton system). Monitor peroxide formation via thiobarbituric acid reactive substances (TBARS) assay .
- Antioxidant Screening: Co-incubate with α-tocopherol or ascorbate. Measure protection efficacy via LC-MS quantification of intact compound .
- Kinetic Modeling: Calculate rate constants (k) for autoxidation using Arrhenius plots. Validate under hypoxia (5% O₂) vs. normoxia .
Advanced: What statistical methods are optimal for dose-response analysis of this compound in pharmacological studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using maximum likelihood estimation. Report EC₅₀ with 95% confidence intervals .
- Bootstrap Resampling: Assess robustness of EC₅₀ estimates (n > 1,000 iterations). Correct for heteroscedasticity via weighted least squares .
- Multivariate Analysis: Apply principal component analysis (PCA) to disentangle synergistic effects in combination therapies (e.g., with NSAIDs) .
Basic: How can researchers validate the specificity of antibodies targeting this compound-protein adducts?
Methodological Answer:
- Competitive ELISA: Pre-incubate antibodies with free this compound. Measure signal reduction (>90%) to confirm epitope recognition .
- Western Blot Cross-Reactivity Test: Use tissue lysates from knock-out models (e.g., ALOX15⁻/⁻ mice) to rule out non-specific binding .
- Immunohistochemistry Controls: Include isotype-matched IgG and antigen-retrieval negative controls. Quantify staining via H-score analysis .
Advanced: What strategies address batch-to-batch variability in this compound isolation from natural sources?
Methodological Answer:
- Metabolomic Profiling: Use UPLC-QTOF-MS to fingerprint source organisms (e.g., marine algae). Correlative analysis identifies co-extracted impurities .
- Process Analytical Technology (PAT): Implement in-line NIR spectroscopy during extraction to monitor fatty acid composition in real time .
- Stability-Indicating Assays: Conduct forced degradation (heat, light) and track decomposition products via LC-UV/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
